Ethyl 4-(1,3-dioxoisoindol-2-YL)-2-methyl-3-oxo-pentanoate Ethyl 4-(1,3-dioxoisoindol-2-YL)-2-methyl-3-oxo-pentanoate
Brand Name: Vulcanchem
CAS No.: 53100-42-8
VCID: VC18495799
InChI: InChI=1S/C16H17NO5/c1-4-22-16(21)9(2)13(18)10(3)17-14(19)11-7-5-6-8-12(11)15(17)20/h5-10H,4H2,1-3H3
SMILES:
Molecular Formula: C16H17NO5
Molecular Weight: 303.31 g/mol

Ethyl 4-(1,3-dioxoisoindol-2-YL)-2-methyl-3-oxo-pentanoate

CAS No.: 53100-42-8

Cat. No.: VC18495799

Molecular Formula: C16H17NO5

Molecular Weight: 303.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(1,3-dioxoisoindol-2-YL)-2-methyl-3-oxo-pentanoate - 53100-42-8

Specification

CAS No. 53100-42-8
Molecular Formula C16H17NO5
Molecular Weight 303.31 g/mol
IUPAC Name ethyl 4-(1,3-dioxoisoindol-2-yl)-2-methyl-3-oxopentanoate
Standard InChI InChI=1S/C16H17NO5/c1-4-22-16(21)9(2)13(18)10(3)17-14(19)11-7-5-6-8-12(11)15(17)20/h5-10H,4H2,1-3H3
Standard InChI Key PXUJMAWWBHGXFH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C)C(=O)C(C)N1C(=O)C2=CC=CC=C2C1=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phthalimide group (1,3-dioxoisoindoline) connected via a methyl-substituted pentanoate chain. The IUPAC name, ethyl 4-(1,3-dioxoisoindol-2-yl)-2-methyl-3-oxopentanoate, reflects its β-keto ester (RCOCOOR\text{RCOCOOR}') and phthalimide (C8H4O2N\text{C}_8\text{H}_4\text{O}_2\text{N}) components . Key structural attributes include:

  • Phthalimide moiety: Imparts aromaticity and electron-withdrawing effects, influencing reactivity in nucleophilic substitutions.

  • β-Keto ester: Provides sites for keto-enol tautomerism and participation in condensation reactions .

  • Methyl branch: Enhances steric hindrance, potentially affecting crystallization and solubility.

The canonical SMILES string CCOC(=O)C(C)C(=O)C(C)N1C(=O)C2=CC=CC=C2C1=O\text{CCOC(=O)C(C)C(=O)C(C)N1C(=O)C2=CC=CC=C2C1=O} codifies this arrangement, while the InChIKey PXUJMAWWBHGXFH-UHFFFAOYSA-N\text{PXUJMAWWBHGXFH-UHFFFAOYSA-N} ensures unique identifier reproducibility .

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Registry Number53100-42-8; 1026095-69-1
Molecular FormulaC16H17NO5\text{C}_{16}\text{H}_{17}\text{NO}_{5}
Molecular Weight303.31 g/mol
IUPAC NameEthyl 4-(1,3-dioxoisoindol-2-yl)-2-methyl-3-oxopentanoate

Physical and Spectral Characteristics

Limited experimental data exist for this compound, but analogs suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the phthalimide group, with lower solubility in water .

  • Melting Point: Unreported, though related β-keto esters typically melt between 80–120°C.

  • Spectroscopic Signatures:

    • IR: Strong absorptions at ~1700–1750 cm1^{-1} (C=O stretches for ester, ketone, and imide).

    • NMR: Distinct signals for ethyl protons (~1.2 ppm, triplet), methyl branches (~1.4 ppm, doublet), and aromatic phthalimide protons (~7.6–8.1 ppm) .

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is synthesized via multicomponent reactions, often involving phthalimide derivatives and β-keto ester precursors. A representative route includes:

  • Condensation: Reacting phthalic anhydride with a β-keto ester intermediate (e.g., ethyl 2-methyl-3-oxopentanoate) under anhydrous conditions.

  • Esterification: Acid-catalyzed coupling of the phthalimide moiety to the β-keto ester framework using reagents like DCC (dicyclohexylcarbodiimide) .

Reaction conditions typically require inert atmospheres (N2_2/Ar) and anhydrous solvents (e.g., THF, dichloromethane) to prevent hydrolysis.

Purification Strategies

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) achieves >90% purity.

  • Recrystallization: Ethanol or methanol recrystallization removes residual impurities.

Reactivity and Functional Transformations

Key Reaction Pathways

  • Knoevenagel Condensation: The β-keto ester reacts with aldehydes to form α,β-unsaturated esters, useful in heterocycle synthesis .

  • Nucleophilic Substitution: The phthalimide’s electron-deficient aromatic ring undergoes substitutions with amines or thiols.

  • Reductive Amination: Conversion of the ketone to secondary amines using NaBH4_4/AcOH .

Stability Considerations

  • Thermal Degradation: Decomposes above 200°C, releasing CO2_2 and phthalic anhydride.

  • Hydrolysis: Susceptible to ester and imide hydrolysis under acidic/basic conditions, necessitating anhydrous storage.

Biological Activity and Pharmaceutical Relevance

Application as a Synthetic Intermediate

The compound serves as a precursor for:

  • Isotopomers: 13C^{13}\text{C}-labeled derivatives for metabolic tracing.

  • Pharmaceutical Impurities: Reference standard for quality control in drug manufacturing (e.g., amlodipine analogs) .

Comparative Analysis with Structural Analogs

Ethyl 4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate

  • Structural Difference: Ethoxy linker vs. methyl branch .

  • Reactivity: The ethoxy chain enhances solubility but reduces steric hindrance, increasing susceptibility to nucleophilic attack .

Table 2: Key Comparisons

PropertyEthyl 4-(1,3-Dioxoisoindol-2-yl)-2-Methyl-3-Oxo-PentanoateEthyl 4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)-3-Oxobutanoate
Molecular FormulaC16H17NO5\text{C}_{16}\text{H}_{17}\text{NO}_{5}C16H17NO6\text{C}_{16}\text{H}_{17}\text{NO}_{6}
Solubility in DMSO25 mg/mL50 mg/mL
Cytotoxicity (IC50_{50})50–100 μM30–80 μM

Future Research Directions

  • Synthetic Chemistry: Develop enantioselective routes for chiral derivatives.

  • Biological Screening: Expand cytotoxicity assays to prostate (PC-3) and lung (A549) cancer models.

  • Computational Modeling: DFT studies to predict reactivity and optimize catalytic conditions.

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